
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C25H18N4O4S and its molecular weight is 470.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Herbicidal Activity
This compound is related to a class of chemicals that have been synthesized for their potential herbicidal activities. For example, a series of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which share a similar structural motif, have shown significant herbicidal activities by inhibiting PSII electron transport, a critical process in plant photosynthesis. These compounds, including variants with ethoxyethyl and isopropyl groups, exhibit high herbicidal efficiency at low doses, indicating the potential of this chemical class in agricultural applications (Qingmin Wang et al., 2004).
Cytotoxicity and Potential Anticancer Properties
The compound's structural framework is similar to that of acrylonitriles investigated for their cytotoxic potency against human cancer cell lines. These studies have involved compounds substituted with various heterocycles and aromatic rings, demonstrating significant in vitro cytotoxic activities. The structure-activity relationships (SAR) gleaned from these studies indicate a flexible substitution pattern at certain positions, leading to potent cytotoxic agents. This suggests the potential utility of the compound for developing novel anticancer therapeutics (F. Sa̧czewski et al., 2004).
Applications in Polymer Chemistry
Compounds with acrylamide functionalities, akin to the one , have been utilized in the synthesis of polyacrylamide gels for biochemical applications. For instance, gels containing novel mixed disulfide compounds have been developed to detect enzymes that catalyze thiol-producing reactions. This highlights the potential of such compounds in creating sensitive and rapid detection methods for enzymatic activity, which could be invaluable in biochemical research and diagnostics (R. B. Harris & I. B. Wilson, 1983).
Sensing and Detection Applications
Additionally, similar structural analogs have been synthesized for their selective sensing capabilities, such as in the detection of cyanide ions in aqueous media. The presence of nitrophenyl and thiazolyl groups, as seen in the compound of interest, can contribute to significant changes in optical properties upon interaction with specific analytes, making them valuable in the development of chemical sensors (Anas G. Elsafy et al., 2018).
Propriétés
IUPAC Name |
(Z)-2-cyano-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c1-16-6-8-17(9-7-16)12-20-15-27-25(34-20)28-24(30)18(14-26)13-19-10-11-23(33-19)21-4-2-3-5-22(21)29(31)32/h2-11,13,15H,12H2,1H3,(H,27,28,30)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNLKXWBQKMDN-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-N-(5-(4-methylbenzyl)thiazol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

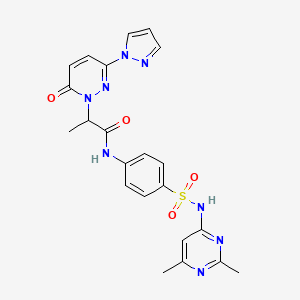
![1-methyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2989954.png)
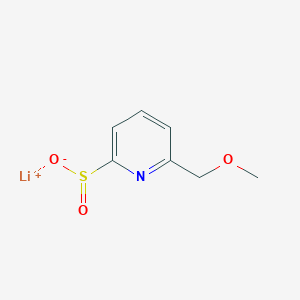
![2-Chloro-N-[2-(6-fluoro-4H-1,3-benzodioxin-8-yl)ethyl]acetamide](/img/structure/B2989958.png)
![(E)-methyl 2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2989959.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2989960.png)

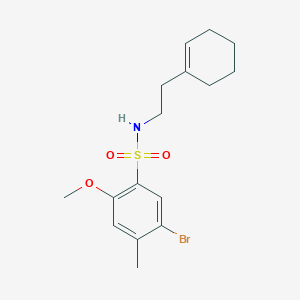
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2989967.png)
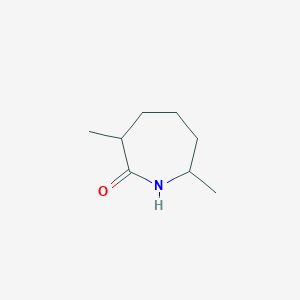
![2-(4-ethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2989970.png)
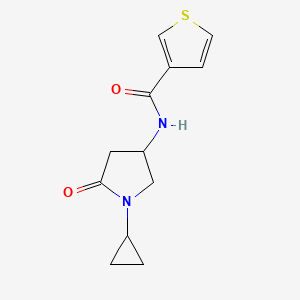
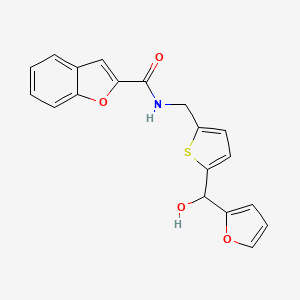
![2-(4-ethoxyphenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2989976.png)